molecular formula C8H5I B1606193 (Iodoethynyl)benzene CAS No. 932-88-7

(Iodoethynyl)benzene

Cat. No. B1606193
CAS RN: 932-88-7
M. Wt: 228.03 g/mol
InChI Key: VOHWEKIUKSUIDT-UHFFFAOYSA-N
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Description

(Iodoethynyl)benzene, also known as 1-Iodo-2-phenylacetylene or Phenylethynyl iodide, is an organic compound with the empirical formula C8H5I . It is a halogenated hydrocarbon .


Synthesis Analysis

The synthesis of (Iodoethynyl)benzene involves the reaction of phenylacetylene with iodine and morpholine . Another method involves the use of different iodine concentrations, temperatures, acids, and salts to adjust the selectivity for the synthesis of different alkenes .


Molecular Structure Analysis

The molecular structure of (Iodoethynyl)benzene consists of an iodine atom bonded to an ethynyl group, which is attached to a benzene ring . The SMILES string representation of the molecule is IC#Cc1ccccc1 .


Chemical Reactions Analysis

(Iodoethynyl)benzene is known to participate in halogen bonding (XB) reactions. In these reactions, the (Iodoethynyl)benzene acts as a donor, and the XB acceptor binds with its electron lone pair to the electropositive region of the XB donor .


Physical And Chemical Properties Analysis

(Iodoethynyl)benzene is a liquid at room temperature and has a molecular weight of 228.03 . It is non-polar and immiscible with water but readily miscible with organic solvents .

Scientific Research Applications

1. Halogen-Bonding Complexes Based on Bis(iodoethynyl)benzene Units

  • Summary of the Application: Iodoalkynes, including 1,4-bis(iodoethynyl)benzene (pBIB) and 1,3-bis(iodoethynyl)benzene (m-BIB), have been used to prepare halogen bonding complexes with a range of 4-pyridine derivatives, showing liquid crystalline organizations .
  • Methods of Application or Experimental Procedures: The formation of halogen bonding in the complexes was confirmed by several techniques, including FT-IR, XPS, and single crystal X-ray diffraction . The strength of the bonds was evaluated by DFT calculations .
  • Results or Outcomes: The trimeric halogen-bonded complexes obtained from p-BIB have a rod-like structure and exhibited high order calamitic phases (SmB and G). In contrast, m-BIB gives rise to bent-shaped structures that display SmAP-like mesophases .

2. Efficient Synthesis of 1-Iodoalkynes

  • Summary of the Application: 1-Iodoalkynes, including (Iodoethynyl)benzene, are highly versatile synthons in organic synthesis and valuable building blocks in materials and polymer sciences .
  • Methods of Application or Experimental Procedures: The iodination of terminal alkynes using N-iodosuccinimide (NIS) in the presence of g-Al2O3 was developed to afford 1-iodoalkynes with good to excellent yields (up to 99%) . This approach featured excellent chemoselectivity, good functional group tolerance, and utilization of an inexpensive catalyst .
  • Results or Outcomes: The described approach resulted in the efficient synthesis of 1-iodoalkynes with good to excellent yields (up to 99%) .

3. Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution

  • Summary of the Application: Halogen bonding (XB) between (iodoethynyl)benzene donors and quinuclidine in benzene affords binding free enthalpies (ΔG, 298 K) between −1.1 and −2.4 kcal mol−1, with a strong LFER with the Hammett parameter σpara .
  • Methods of Application or Experimental Procedures: The study involved investigating changes in the IR spectra of Lewis bases in dilute solution in the presence of iodoethynyl derivatives . They observed good linear correlations between log Ka (association constant) and the Hammett parameter σpara for the substituent .
  • Results or Outcomes: The enthalpic driving force is compensated by an unfavorable entropic term . The binding affinity of XB acceptors increases in the order pyridine < CO < S < quinuclidine .

4. Halogen-Bonding Complexes Based on Bis(iodoethynyl)benzene Units

  • Summary of the Application: Iodoalkynes [1,4-bis(iodoethynyl)benzene (pBIB) and 1,3-bis(iodoethynyl)benzene (m-BIB)] have been used successfully to prepare halogen bonding complexes with a range of 4-pyridine derivatives showing liquid crystalline organizations .
  • Methods of Application or Experimental Procedures: The formation of halogen bonding in the complexes was confirmed by several techniques, including FT-IR, XPS, and single crystal X-ray diffraction . The strength of the bonds was evaluated by DFT calculations .
  • Results or Outcomes: The trimeric halogen-bonded complexes obtained from p-BIB have a rod-like structure and exhibited high order calamitic phases (SmB and G). In contrast, m-BIB gives rise to bent-shaped structures that display SmAP-like mesophases .

5. Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution

  • Summary of the Application: Halogen bonding (XB) between (iodoethynyl)benzene donors and quinuclidine in benzene affords binding free enthalpies (ΔG, 298 K) between −1.1 and −2.4 kcal mol−1, with a strong LFER with the Hammett parameter σpara .
  • Methods of Application or Experimental Procedures: The study involved investigating changes in the IR spectra of Lewis bases in dilute solution in the presence of iodoethynyl derivatives . They observed good linear correlations between log Ka (association constant) and the Hammett parameter σpara for the substituent .
  • Results or Outcomes: The enthalpic driving force is compensated by an unfavorable entropic term . The binding affinity of XB acceptors increases in the order pyridine < CO < S < quinuclidine .

6. Halogen-Bonding Complexes Based on Bis(iodoethynyl)benzene Units

  • Summary of the Application: Iodoalkynes [1,4-bis(iodoethynyl)benzene (pBIB) and 1,3-bis(iodoethynyl)benzene (m-BIB)] have been used successfully to prepare halogen bonding complexes with a range of 4-pyridine derivatives showing liquid crystalline organizations .
  • Methods of Application or Experimental Procedures: The formation of halogen bonding in the complexes was confirmed by several techniques, including FT-IR, XPS, and single crystal X-ray diffraction . The strength of the bonds was evaluated by DFT calculations .
  • Results or Outcomes: The trimeric halogen-bonded complexes obtained from p-BIB have a rod-like structure and exhibited high order calamitic phases (SmB and G). In contrast, m-BIB gives rise to bent-shaped structures that display SmAP-like mesophases .

Safety And Hazards

(Iodoethynyl)benzene is classified as Acute Tox. 4 Inhalation - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause eye irritation and may be harmful if inhaled .

properties

IUPAC Name

2-iodoethynylbenzene
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InChI

InChI=1S/C8H5I/c9-7-6-8-4-2-1-3-5-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHWEKIUKSUIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10239329
Record name Benzene, iodoethynyl-
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Molecular Weight

228.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

(Iodoethynyl)benzene

CAS RN

932-88-7
Record name (2-Iodoethynyl)benzene
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Record name Benzene, iodoethynyl-
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Record name Benzene, (iodoethynyl)-
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Record name Benzene, iodoethynyl-
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Record name (Iodoethynyl)benzene
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Synthesis routes and methods

Procedure details

In a 10 mL round-bottom flask, 1.02 g of phenylacetylene (10 mmol), 4.46 g of perfluoro-n-hexyl iodide (10 mmol), and 300 mg of tetra-n-butylammonium fluoride trihydrate (0.948 mmol) were mixed at 24° C. for 1 h. Gas chromatographic analysis of the resulting mixture showed that it contained 1.26 g of 1-iodo-2phenylacetylene (55% yield) and 0.45 g of unconverted phenylacetylene.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
353
Citations
O Dumele, D Wu, N Trapp, N Goroff, F Diederich - Organic letters, 2014 - ACS Publications
Halogen bonding (XB) between (iodoethynyl)benzene donors and quinuclidine in benzene affords binding free enthalpies (ΔG, 298 K) between −1.1 and −2.4 kcal mol –1 , with a …
Number of citations: 127 pubs.acs.org
L González, N Gimeno, RM Tejedor, V Polo… - Chemistry of …, 2013 - ACS Publications
Iodoalkynes [1,4-bis(iodoethynyl)benzene (p-BIB) and 1,3-bis(iodoethynyl)benzene (m-BIB)] have been used successfully to prepare halogen bonding complexes with a range of 4-…
Number of citations: 75 pubs.acs.org
HM Yamamoto, R Maeda, JI Yamaura… - Journal of Materials …, 2001 - pubs.rsc.org
(ET)3Cl(pBIB) (ET = bis(ethylenedithio)tetrathiafulvalene, pBIB = p-bis(iodoethynyl)benzene) salt is a unique organic metal containing supramolecular assemblies based on the pBIB …
Number of citations: 51 pubs.rsc.org
L González Bermúdez, S Uriel Rubio… - zaguan.unizar.es
… The spatial arrangements of the rigid planar pairs 1,4-bis(ethynyl)benzene (pBEB)/1,4-bis(iodoethynyl)benzene and 1,3,5-triethynylbenzene/1,3,5-tris(iodoethynyl-benzene) are …
Number of citations: 0 zaguan.unizar.es
L González, S Graus, B Gaspar, S Espasa… - Physical Chemistry …, 2021 - pubs.rsc.org
A study of the solution-phase, solid-state structures of halogen-bonded co-crystals of 1,4-bis(iodoethynyl)benzene (p-BIB) with three salts, namely, decyltrimethylammonium bromide (…
Number of citations: 3 pubs.rsc.org
Y Kosaka, H M. Yamamoto, A Nakao… - Bulletin of the Chemical …, 2006 - journal.csj.jp
Organic conductors containing supramolecular assemblies have been obtained from the galvanostatic oxidation of donor molecules with iodine-bearing neutral molecules and halide …
Number of citations: 12 www.journal.csj.jp
Y Li, D Huang, J Huang, Y Liu, K Maruoka - JoVE (Journal of Visualized …, 2018 - jove.com
We present the chemoselective synthesis of 1-(iodoethynyl)-4-methylbenzene, 1-(1,2-diiodovinyl)-4-methylbenzene, and 1-methyl-4-(1,2,2-triiodovinyl)benzene as representative …
Number of citations: 6 www.jove.com
AL Barrès, A El-Ghayoury, LV Zorina… - Chemical …, 2008 - pubs.rsc.org
Complementary shapes of the neutral symmetrical halogen-bond bis-donor core and octahedral inorganic cluster core prevent halogen-bonded polymers developing in more than one …
Number of citations: 15 pubs.rsc.org
DTMDC Based, E WATANABE, M FUJIWARA… - J. Mater. Chem, 2001 - ims.ac.jp
Molecular conductors at the first stage were single component systems where only one degree of freedom governs transport properties. For example, the conduction band in KCP is a …
Number of citations: 2 www.ims.ac.jp
E Bosch, SJ Kruse, RH Groeneman - CrystEngComm, 2019 - pubs.rsc.org
The ability to form both infinite and discrete co-crystals based upon 1,2-bis(iodoethynyl)benzene as a halogen bond donor has been realized. The various co-crystals are held together …
Number of citations: 14 pubs.rsc.org

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